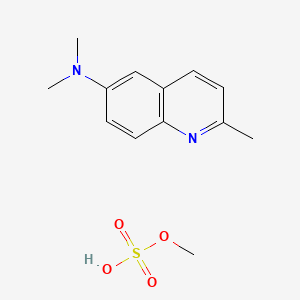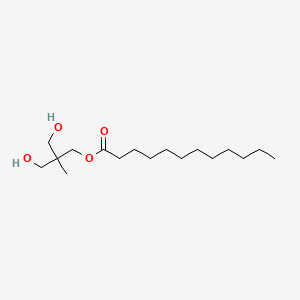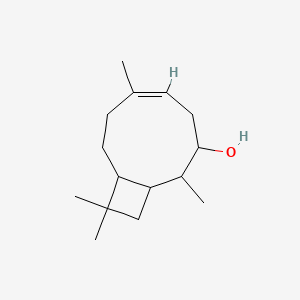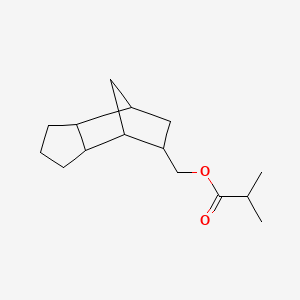
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is a chemical compound with the molecular formula C15H24O2 and a molecular weight of 236.34986 g/mol. This compound is known for its unique structure, which includes a tricyclic decane core with an isobutyrate ester functional group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate typically involves the esterification of (Octahydro-4,7-methano-1H-inden-5-yl)methanol with isobutyric acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under acidic conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine (TEA) or pyridine.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Applications De Recherche Scientifique
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mécanisme D'action
The mechanism of action of (Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester functional group can undergo hydrolysis to release the active (Octahydro-4,7-methano-1H-inden-5-yl)methanol, which can then interact with various biological pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl butyrate
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl acetoacetate
- (Octahydro-4,7-methano-1H-inden-5-yl)methyl 2-ethylhexanoate
Uniqueness
(Octahydro-4,7-methano-1H-inden-5-yl)methyl isobutyrate is unique due to its specific ester functional group, which imparts distinct chemical and physical properties. This compound’s structure allows for specific interactions with biological targets, making it valuable in medicinal chemistry and industrial applications.
Propriétés
Numéro CAS |
84642-68-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
8-tricyclo[5.2.1.02,6]decanylmethyl 2-methylpropanoate |
InChI |
InChI=1S/C15H24O2/c1-9(2)15(16)17-8-11-6-10-7-14(11)13-5-3-4-12(10)13/h9-14H,3-8H2,1-2H3 |
Clé InChI |
XUTGZCOUWNUKQS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(=O)OCC1CC2CC1C3C2CCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(Cyclohexylamino)-7H-benzo[E]perimidin-7-one](/img/structure/B12673751.png)

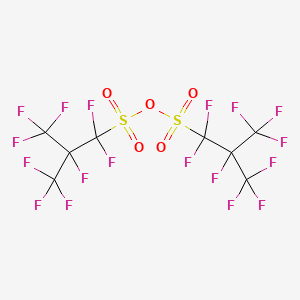

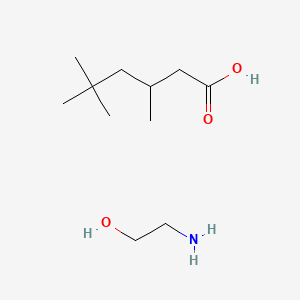
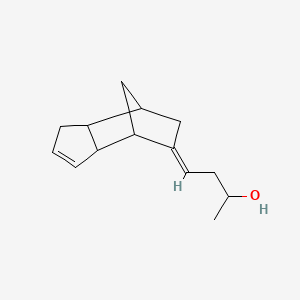
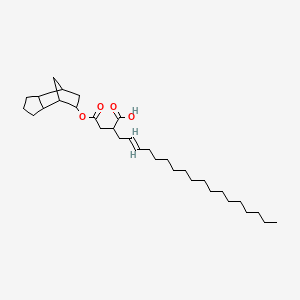

![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
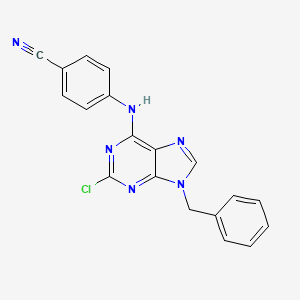
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
